![molecular formula C7H14ClNO B2540992 5-Oxaspiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-72-3](/img/structure/B2540992.png)
5-Oxaspiro[2.5]octan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This reaction opens the epoxide ring, forming amino alcohols that are then converted into N-chloroacetyl derivatives. These derivatives undergo cyclization to form N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. Treatment with hydrogen chloride in ethyl acetate yields the corresponding hydrochlorides .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure of a derivative, 3-benzoylaminotetrahydropyran-3-thiocarboxamide, was established through this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of 5-Oxaspiro[2.5]octan-1-amine hydrochloride.
Chemical Reactions Analysis
The related spirocyclic compounds exhibit reactivity that allows them to serve as synthons for the synthesis of other chemicals. For example, the compound N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine reacts with thiobenzoic acid and Z-Phe-OH to produce 3-benzoylaminotetrahydropyran-3-thiocarboxamide and diastereoisomeric dipeptide amides, respectively. These reactions demonstrate the potential of these spirocyclic compounds to be used in the synthesis of complex molecules such as amino acid derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, the properties of related compounds can be inferred. The synthesis and reactions of these compounds suggest that they are likely to be solid at room temperature and react with various reagents to form more complex structures. The hydrochloride form of these compounds indicates that they are likely to be soluble in polar solvents and may exhibit ionic characteristics in solution .
Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has facilitated the rapid access to omega-unsaturated dicyclopropylmethylamines. These building blocks are further transformed into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery, illustrating the versatility of 5-Oxaspiro[2.5]octan-1-amine hydrochloride in synthetic applications (Wipf, Stephenson, & Walczak, 2004).
Electrophile Amination of C-H-Acidic Compounds
The electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane demonstrates its utility in introducing a 1-hydroxycyclohexylamino group at the acidic position. This step is crucial for stabilizing the intermediate, leading to the synthesis of disubstituted 1,4-diazaspiro[4.5]decanones. Such reactions open new avenues for creating geminal diamino acid derivatives, showcasing the compound's role in novel synthetic pathways (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Spirocyclic Chroman Derivatives
The synthesis of spirocyclic chroman derivatives from 5-hydroxymethyl-1-oxaspiro[2.5]octa-5,7-dien-4-one demonstrates the potential of this compound in creating complex organic frameworks. These chromans react with sodium salt of p-chlorothiophenol to produce thiomethoxy derivatives, illustrating the compound's versatility in synthesizing structurally diverse molecules (Cacioli & Reiss, 1984).
Enantioselective Approaches to Spirocycles
The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes through enantioselective approaches highlight the compound's importance in drug discovery. These spirocycles serve as multifunctional, structurally diverse modules, underlining the compound's utility in creating enantioselective scaffolds for potential therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYOYWCPDRINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)COC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

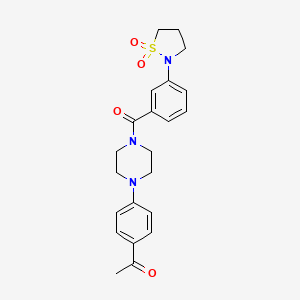
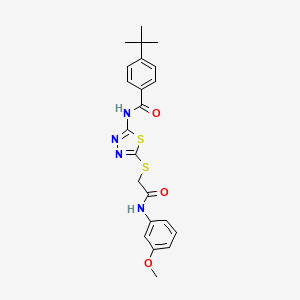
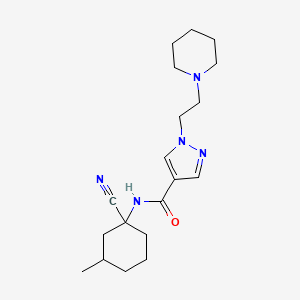
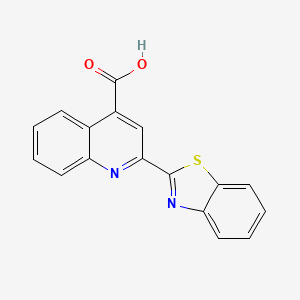
![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)
![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)
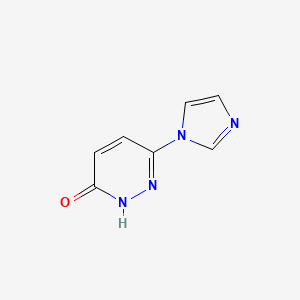
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)

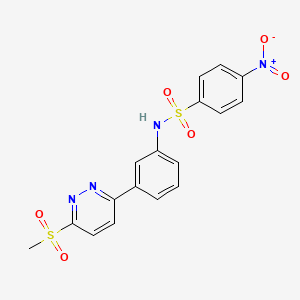
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)
